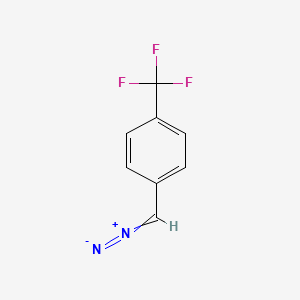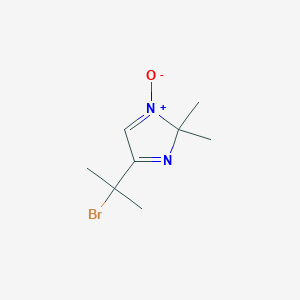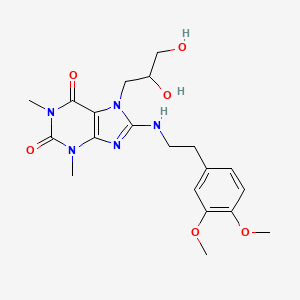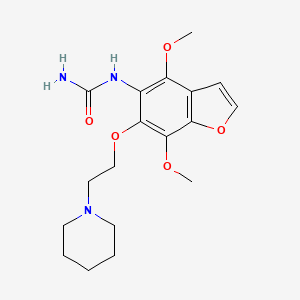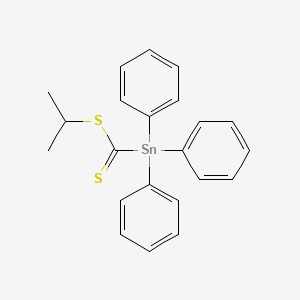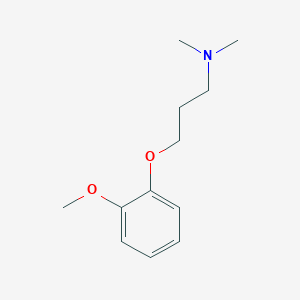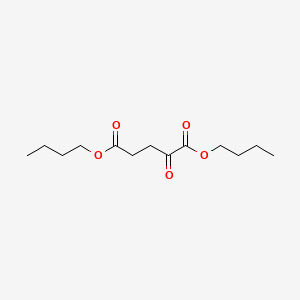
N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyamino group and a long dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide typically involves the reaction of dodecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the long dodecyl chain can interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxypropanamide: Similar structure but with a shorter alkyl chain.
N-Hydroxybutanamide: Another similar compound with a different alkyl chain length.
Uniqueness
N-(2-(Hydroxyamino)-2-oxoethyl)dodecanamide is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and emulsifiers.
Properties
CAS No. |
73912-88-6 |
|---|---|
Molecular Formula |
C14H28N2O3 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]dodecanamide |
InChI |
InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-13(17)15-12-14(18)16-19/h19H,2-12H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FTIDLYPEKBUOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


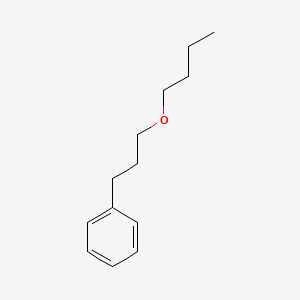



![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

